2-Chloro-6-methoxy-3-methylquinoxaline 2-Chloro-6-methoxy-3-methylquinoxaline
Brand Name: Vulcanchem
CAS No.: 1218765-14-0
VCID: VC3051354
InChI: InChI=1S/C10H9ClN2O/c1-6-10(11)13-8-4-3-7(14-2)5-9(8)12-6/h3-5H,1-2H3
SMILES: CC1=C(N=C2C=CC(=CC2=N1)OC)Cl
Molecular Formula: C10H9ClN2O
Molecular Weight: 208.64 g/mol

2-Chloro-6-methoxy-3-methylquinoxaline

CAS No.: 1218765-14-0

Cat. No.: VC3051354

Molecular Formula: C10H9ClN2O

Molecular Weight: 208.64 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-methoxy-3-methylquinoxaline - 1218765-14-0

Specification

CAS No. 1218765-14-0
Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
IUPAC Name 2-chloro-6-methoxy-3-methylquinoxaline
Standard InChI InChI=1S/C10H9ClN2O/c1-6-10(11)13-8-4-3-7(14-2)5-9(8)12-6/h3-5H,1-2H3
Standard InChI Key ZJPLJTSILZVYJC-UHFFFAOYSA-N
SMILES CC1=C(N=C2C=CC(=CC2=N1)OC)Cl
Canonical SMILES CC1=C(N=C2C=CC(=CC2=N1)OC)Cl

Introduction

Physical and Chemical Properties

Structural Information

2-Chloro-6-methoxy-3-methylquinoxaline is characterized by a quinoxaline ring system with specific substituents that define its unique properties. The compound has the following identificational characteristics:

ParameterValue
CAS Number1218765-14-0
Molecular FormulaC₁₀H₉ClN₂O
Molecular Weight208.64 g/mol
SMILES NotationCC1=C(N=C2C=CC(=CC2=N1)OC)Cl
InChIInChI=1S/C10H9ClN2O/c1-6-10(11)13-8-4-3-7(14-2)5-9(8)12-6/h3-5H,1-2H3
InChIKeyZJPLJTSILZVYJC-UHFFFAOYSA-N

The structure features a quinoxaline core with a chlorine atom at the 2-position, which serves as a reactive site for nucleophilic substitution reactions. The methoxy group at the 6-position contributes to electron density in the aromatic system, while the methyl group at the 3-position provides additional reactivity options through functionalization.

PropertyValue
Physical AppearanceSolid (presumed based on similar compounds)
SolubilitySoluble in organic solvents such as acetonitrile, ethanol, and chloroform
Predicted Collision Cross Section [M+H]+140.7 Ų
Predicted Collision Cross Section [M+Na]+157.6 Ų
Predicted Collision Cross Section [M-H]-143.3 Ų

Chemical Reactivity

Biological Activities

SubstituentPositionEffect on Biological Activity
Chlorine2-positionEnhances antimicrobial activity; Serves as a reactive site for further modifications
Methoxy6-positionIncreases lipophilicity; Improves cell membrane penetration
Methyl3-positionContributes to binding with target receptors; Affects electronic properties

The SAR studies facilitate the design of more potent derivatives with improved pharmacological profiles and reduced toxicity.

Applications

Chemical Intermediates

2-Chloro-6-methoxy-3-methylquinoxaline serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. The reactive chlorine at the 2-position enables various transformations, including:

  • Nucleophilic Substitution Reactions: Replacement of the chlorine with other nucleophiles such as amines, thiols, or alcohols to generate a diverse array of derivatives .

  • Formation of Schiff Bases: Reaction with appropriate amines to form Schiff bases with enhanced biological activities .

  • Building Block for Complex Molecules: Incorporation into more complex molecular structures with potential applications in materials science and medicinal chemistry.

Hazard InformationDetails
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)
Precautionary StatementsP261 (Avoid breathing dust/fume/gas/mist/vapors/spray)
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Appropriate personal protective equipment (PPE) should be used when handling this compound, including gloves, eye protection, and respiratory protection if necessary. The compound should be stored in a cool, dry place away from incompatible materials and sources of ignition.

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